molecular formula C12H16O2 B14278203 3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione CAS No. 178491-44-6

3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione

Cat. No.: B14278203
CAS No.: 178491-44-6
M. Wt: 192.25 g/mol
InChI Key: CXLDNAVSKBTHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the hexahydroindene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents are often employed to ensure the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the compound’s structure and the nature of its interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

178491-44-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1,3-dimethyltricyclo[4.3.1.03,7]decane-2,5-dione

InChI

InChI=1S/C12H16O2/c1-11-4-3-8-7(5-11)9(13)6-12(8,2)10(11)14/h7-8H,3-6H2,1-2H3

InChI Key

CXLDNAVSKBTHDT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1)C(=O)CC3(C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.